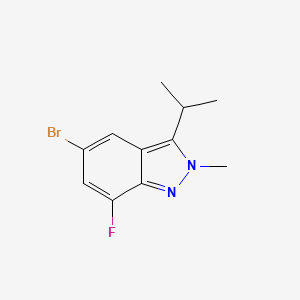
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is an organic compound characterized by a cyclopropane ring attached to an acetamide group, with an additional 2-propenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) typically involves the reaction of cyclopropane derivatives with acetamide and 2-propenyloxy groups. One common method involves the use of zinc chloride as a catalyst in a reaction with 4-methoxy-3-buten-2-one and chlorotrimethylsilane . The reaction is carried out under nitrogen atmosphere with mechanical stirring and controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) has several scientific research applications:
Synthetic Studies and Derivatives: The compound and its derivatives are studied in synthetic chemistry for the development of new materials and compounds.
Oxidation Processes: Research focuses on the oxidation of secondary alcohols to ketones, which has implications in organic synthesis and industrial processes.
Enzymatic Conversions: The compound is used in enzymatic research to study the conversion of various aryl ketones and 2-alkanones to chiral alcohols.
Kinetics of Oxidation: Studies on the kinetics of oxidation reactions help understand the reactivity and formation of products like ketones.
Resolution of Alcohols: The compound is involved in the resolution of primary alcohols through processes like enzymatic acylation.
Mechanism of Action
The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) include:
2-Propanol, 1-(2-propenyloxy)-: Known for its use in synthetic studies and oxidation processes.
Pentane, 1-(2-propenyloxy)-: Another compound with similar structural features and applications.
Uniqueness
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it valuable in various chemical reactions and research applications.
Properties
CAS No. |
540133-81-1 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(1-prop-2-enoxycyclopropyl)acetamide |
InChI |
InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10) |
InChI Key |
BOXMFWIUONUCPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1(CC1)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
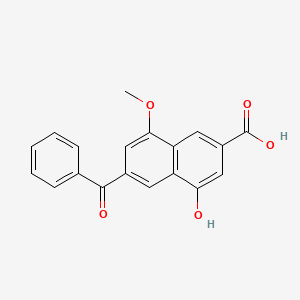




![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
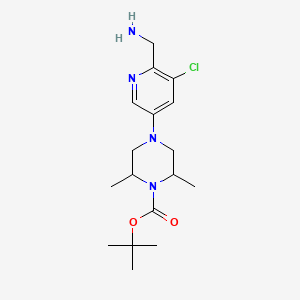
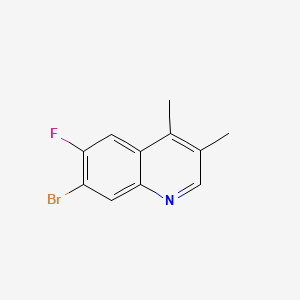
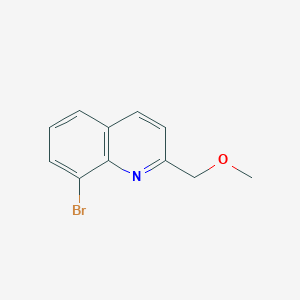

![3-ThiophenecarboxaMide, 2-[(aMinocarbonyl)aMino]-5-[2-[2-[Methyl(phenylMethyl)aMino]ethoxy]phenyl]-](/img/structure/B13929983.png)
